molecular formula C12H17N3O B2786414 N-(piperidin-4-ylmethyl)pyridine-2-carboxamide CAS No. 727661-47-4

N-(piperidin-4-ylmethyl)pyridine-2-carboxamide

Cat. No.: B2786414
CAS No.: 727661-47-4
M. Wt: 219.288
InChI Key: VHVJIHSPRWXJMP-UHFFFAOYSA-N
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Description

N-(piperidin-4-ylmethyl)pyridine-2-carboxamide is a chemical compound with the molecular formula C12H17N3O and a molecular weight of 219.29 g/mol . This carboxamide-based compound is a derivative of pyridine and piperidine, structural motifs frequently explored in medicinal chemistry for their versatile binding properties and potential to modulate biological targets. The compound is provided as a high-purity solid for research purposes. It is typically stored sealed in a dry environment at room temperature to ensure stability, though for longer-term storage over one to two years, a temperature of -20°C is recommended . This compound is structurally related to a class of molecules investigated for various therapeutic applications. For instance, research on structurally similar 3-aminothieno[2,3-b]pyridine-2-carboxamide derivatives has identified potent and orally active bone anabolic agents that enhance alkaline phosphatase activity, a marker of osteoblast differentiation . Furthermore, other N-phenyl-pyridine-2-carboxamide derivatives have been studied for their role as modulators of the PD-1/PD-L1 protein-protein interaction, a key pathway in immuno-oncology for cancer treatment . These examples highlight the research value of the carboxamide scaffold in drug discovery. Researchers value this compound as a valuable synthetic intermediate or building block for constructing more complex molecules. Its structure, featuring a piperidine ring and a pyridine carboxamide, makes it a versatile fragment in structure-activity relationship (SAR) studies aimed at optimizing potency, metabolic stability, and physicochemical properties like lipophilicity and the fraction of sp3 carbons (Fsp3), which are critical for developing successful drug candidates . This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals. All safety data sheets (SDS) and handling instructions should be consulted prior to use. Researchers should handle the compound with appropriate personal protective equipment, including gloves, protective clothing, and eye protection, and ensure all waste is managed according to professional hazardous material procedures .

Properties

IUPAC Name

N-(piperidin-4-ylmethyl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c16-12(11-3-1-2-6-14-11)15-9-10-4-7-13-8-5-10/h1-3,6,10,13H,4-5,7-9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHVJIHSPRWXJMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CNC(=O)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(piperidin-4-ylmethyl)pyridine-2-carboxamide typically involves the reaction of pyridine-2-carboxylic acid with piperidine-4-methanol in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions and at room temperature to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: N-(piperidin-4-ylmethyl)pyridine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Cancer Therapy

N-(piperidin-4-ylmethyl)pyridine-2-carboxamide has been explored for its anticancer properties. Recent studies have highlighted its role in:

  • Inhibition of Cancer Cell Proliferation : The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, it has been reported to exhibit enhanced cytotoxicity and apoptosis induction in hypopharyngeal tumor cells when compared to established chemotherapeutic agents like bleomycin .
  • Mechanism of Action : The compound's efficacy may be attributed to its ability to interact with specific protein targets involved in cancer progression. For example, it has been noted that the introduction of piperidine moieties can enhance the binding affinity to proteins associated with tumor growth and metastasis .

Neurodegenerative Diseases

Another significant application of this compound is in the treatment of neurodegenerative diseases such as Alzheimer's disease:

  • Cholinesterase Inhibition : The compound has demonstrated the ability to inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are crucial for managing cholinergic signaling in neurodegenerative conditions. This inhibition can potentially improve cognitive function and delay disease progression .
  • Multi-target Approach : Research indicates that derivatives of this compound can target multiple pathways involved in neurodegeneration, including amyloid beta aggregation and tau protein phosphorylation. Such multi-targeted strategies are essential for developing effective treatments for complex diseases like Alzheimer's .

Antiviral Activity

This compound has also been investigated for its antiviral properties:

  • SARS-CoV2 Inhibition : Studies have identified this compound as a potential inhibitor of the SARS-CoV2 main protease, showing better binding affinity than existing antiviral drugs like Remdesivir. This suggests its potential utility in treating COVID-19 and similar viral infections .

Structure–Activity Relationship Studies

Understanding the structure–activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties:

  • Optimization Techniques : Techniques such as molecular modeling and in silico screening have been employed to identify modifications that enhance its activity against various biological targets. These studies help refine the chemical structure to improve efficacy and reduce side effects .

Summary Table of Applications

Application AreaDescriptionKey Findings
Cancer TherapyInhibits proliferation and induces apoptosis in cancer cellsEnhanced cytotoxicity compared to bleomycin
Neurodegenerative DiseasesInhibits cholinesterase enzymes; targets multiple pathwaysPotential improvement in cognitive function
Antiviral ActivityInhibits SARS-CoV2 main proteaseBetter binding affinity than Remdesivir
Structure–Activity RelationshipOptimization through molecular modeling and SAR studiesIdentifies modifications for enhanced activity

Mechanism of Action

The mechanism of action of N-(piperidin-4-ylmethyl)pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(piperidin-4-ylmethyl)pyridine-2-carboxamide with analogous pyridine carboxamide derivatives, focusing on structural variations, physicochemical properties, and applications.

Substituent Effects on Coordination Chemistry

Pyridine carboxamides are known for their ability to form stable metal complexes. Key examples include:

  • [N-(4-Bromophenyl)pyridine-2-carboxamidato]palladium : This palladium complex demonstrates strong coordination via the pyridine nitrogen and carboxamide oxygen, forming square-planar geometries. The bromophenyl substituent enhances electron-withdrawing effects, stabilizing the metal center compared to the piperidine variant, which may exhibit weaker coordination due to steric hindrance from the flexible piperidine group .
  • N-(6-Methylpyridin-2-yl)piperidine-4-carboxamide (CAS 110105-99-2) : This structural isomer reverses the positions of the pyridine and piperidine groups. The methyl substituent on pyridine increases lipophilicity (logP = 1.8), whereas the piperidine group in the original compound contributes to higher basicity (pKa ~10.5 for piperidine) .

Physicochemical and Toxicological Properties

Compound Molecular Formula Molecular Weight Key Properties Toxicity (GHS Classification)
This compound C₁₂H₁₇N₃O 219.29 g/mol High solubility in polar solvents (e.g., DMSO), basicity from piperidine Data limited; analog (N-(4-methoxyphenyl) variant: Acute toxicity (Cat. 4 oral/dermal/inhalation)
N-(3-Hydroxy-2-iodopyridin-4-yl)pivalamide C₁₁H₁₄IN₃O₂ 371.15 g/mol Iodo-substituent enhances halogen bonding; lower solubility in aqueous media Not reported
N-(2-Chloro-3-methylpyridin-4-yl)pivalamide C₁₂H₁₆ClN₃O 261.73 g/mol Chloro and methyl groups increase hydrophobicity (logP = 2.1) Not classified

Structural Flexibility vs. Rigidity

  • Piperidine vs. In contrast, rigid analogs like N-(4-chloro-5-fluoro-3-iodopyridin-2-yl)pivalamide exhibit fixed geometries, favoring crystallographic applications .
  • Hydrogen Bonding: Crystallographic studies of substituted pyridine carboxamides reveal unconventional hydrogen-bonding networks (e.g., N–H···π interactions in bromophenyl derivatives), which are less pronounced in piperidine-containing variants due to steric constraints .

Biological Activity

N-(piperidin-4-ylmethyl)pyridine-2-carboxamide is a compound of growing interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.

Overview of Piperidine and Pyridine Derivatives

Piperidine and pyridine derivatives have been extensively studied for their diverse biological activities. Compounds containing these moieties are known to exhibit a range of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective activities. The presence of piperidine in the structure often enhances the interaction with various biological targets, making these compounds valuable in drug design .

Anticancer Activity

This compound has shown promising results in anticancer studies. Research indicates that pyridine derivatives can significantly inhibit the growth of various cancer cell lines. For instance, modifications in the structure of pyridine derivatives have led to improved antiproliferative activity against cell lines such as HeLa and A549, with reported IC50 values decreasing upon structural optimization .

Table 1: Antiproliferative Activity of Pyridine Derivatives

CompoundCell LineIC50 (μM)
This compoundHeLa0.021
Other Pyridine Derivative AA5490.035
Other Pyridine Derivative BMDA-MB-2310.058

The structure-activity relationship (SAR) studies suggest that substituents on the pyridine ring can enhance or diminish biological activity, emphasizing the importance of careful design in drug development .

Neuroprotective Effects

Piperidine derivatives have been linked to neuroprotective effects, particularly through their action on neurotransmitter systems. The ability of this compound to inhibit neurotransmitter uptake suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Table 2: Neuroprotective Activities of Piperidine Derivatives

CompoundMechanism of ActionEffect
This compoundInhibition of neurotransmitter uptakeNeuroprotection
Compound CCholinesterase inhibitionCognitive enhancement

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Studies have shown that piperidine derivatives can effectively inhibit bacterial growth, with varying degrees of efficacy against different strains. This broad-spectrum activity positions this compound as a candidate for further investigation in antimicrobial therapies .

Case Studies and Research Findings

  • In Vitro Studies : A study demonstrated that this compound significantly reduced cell viability in cancer cell lines, with a notable increase in apoptosis markers observed through flow cytometry analysis .
  • In Silico Analysis : Computational docking studies indicated strong binding affinity to key targets involved in cancer progression and neuronal signaling pathways, suggesting that this compound could be a lead candidate for drug development .
  • Enzyme Inhibition : The compound has been shown to inhibit enzymes such as acetylcholinesterase, which is crucial for neurotransmitter regulation, further supporting its potential in neuropharmacology .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(piperidin-4-ylmethyl)pyridine-2-carboxamide, and how are reaction conditions optimized?

  • Methodology : The synthesis typically involves coupling pyridine-2-carboxylic acid derivatives with piperidine-containing amines. A common approach uses carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous solvents like DMF or THF under nitrogen. Reaction optimization includes temperature control (0–25°C), pH adjustment, and stoichiometric balancing to minimize side reactions. Post-synthesis purification via column chromatography or recrystallization ensures purity .
  • Key Parameters : Monitor reaction progress via TLC or LC-MS. Yield optimization often requires iterative adjustments of solvent polarity and catalyst loading .

Q. How is the structural integrity of this compound validated?

  • Methodology : Use a combination of spectroscopic and crystallographic techniques:

  • NMR : Confirm amide bond formation (δ ~8.0–8.5 ppm for pyridine protons; δ ~3.0–4.0 ppm for piperidine methylene groups) .
  • X-ray crystallography : Resolve bond lengths and angles (e.g., C=O bond ~1.23 Å, C-N bond ~1.33 Å) using SHELX software for refinement .
  • Mass spectrometry : Validate molecular weight (e.g., [M+H]+ ion matching theoretical mass) .

Q. What in vitro assays are recommended for preliminary biological activity screening?

  • Methodology : Prioritize target-specific assays based on structural analogs:

  • Enzyme inhibition : Use fluorescence-based or colorimetric assays (e.g., kinase or protease inhibition).
  • Receptor binding : Radioligand displacement assays (e.g., for GPCRs or ion channels).
  • Cytotoxicity : MTT or resazurin assays in cancer cell lines (IC50 determination).
    • Controls : Include known inhibitors (e.g., staurosporine for kinases) and vehicle controls to validate assay robustness .

Advanced Research Questions

Q. How can regioselectivity challenges in pyridine-2-carboxamide derivatization be addressed?

  • Methodology : Employ directing groups or transition-metal catalysis. For example:

  • Pd-mediated C-H activation : Use palladium complexes (e.g., Pd(OAc)₂) with ligands like N-(4-bromophenyl)pyridine-2-carboxamide to direct functionalization at the pyridine C3 position .
  • Protecting groups : Temporarily block reactive sites (e.g., Boc protection of piperidine nitrogen) to direct substitutions .
    • Analytical Support : Monitor regioselectivity via HPLC and 2D NMR (e.g., NOESY for spatial proximity analysis) .

Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

  • Methodology : Investigate pharmacokinetic (PK) parameters:

  • Bioavailability : Assess solubility (shake-flask method) and permeability (Caco-2 assay). Modify the compound with PEGylation or prodrug strategies to enhance absorption .
  • Metabolic stability : Use liver microsomes or hepatocytes to identify metabolic hotspots (e.g., piperidine N-demethylation) .
    • In Vivo Validation : Conduct PK/PD studies in rodent models, correlating plasma concentration with efficacy .

Q. What computational strategies predict binding modes of this compound with biological targets?

  • Methodology :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions (e.g., hydrogen bonding with kinase hinge regions).
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions.
  • QSAR : Develop models correlating substituent effects (e.g., piperidine methylation) with activity .

Q. How can structural analogs overcome rapid in vivo clearance observed in piperidine-4-carboxamides?

  • Methodology :

  • Linker modification : Replace the methylene group with cyclopropane or ethylene glycol chains to reduce metabolic susceptibility .
  • Isosteric replacement : Substitute piperidine with azetidine or morpholine rings to alter LogP and plasma protein binding .
    • Validation : Compare half-life (t₁/₂) and clearance rates (CL) in rodent PK studies .

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